molecular formula C9H6ClNO B1584106 3-Chlorobenzoylacetonitrile CAS No. 21667-62-9

3-Chlorobenzoylacetonitrile

Cat. No. B1584106
CAS RN: 21667-62-9
M. Wt: 179.6 g/mol
InChI Key: IUDFNNHFARLIPF-UHFFFAOYSA-N
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Description

3-Chlorobenzoylacetonitrile is a chemical compound with the molecular formula C9H6ClNO and a molecular weight of 179.6 . It is also known by other names such as 3-Chloro-β-oxobenzenepropanenitrile, 3-Chlorophenacyl cyanide, and 3-Oxo-3-(3-chlorophenyl)propionitrile .


Molecular Structure Analysis

The molecular structure of 3-Chlorobenzoylacetonitrile consists of a benzene ring attached to a nitrile group and a carbonyl group . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

3-Chlorobenzoylacetonitrile has a melting point of 79-83 °C and a predicted boiling point of 347.1±27.0 °C . Its density is predicted to be 1.257±0.06 g/cm3 . It appears as a powder to crystal form and its color ranges from white to light yellow to light orange .

Scientific Research Applications

1. Environmental and Microbial Applications

  • Biodegradation Potential in Soil : A study on Pseudomonas putida KT2440 in sterilized soil, containing a chloroaromatic degrading plasmid, demonstrated changes in gene expression related to the benzoate degradation pathway when exposed to 3-chlorobenzoic acid, a compound structurally similar to 3-Chlorobenzoylacetonitrile. This research highlights the potential environmental impact and microbial response to such chemicals in soil environments (Wang et al., 2011).

2. Chemical Analysis and Synthesis

  • Chemical Analysis Techniques : A capillary gas chromatographic test procedure was developed for detecting impurities in 3-tropanyl-3,5-dichlorobenzoate, which involves dissolving the substance in acetonitrile. This process is crucial for ensuring the purity of drugs related to 3-Chlorobenzoylacetonitrile (B'hymer, 2003).
  • Catalytic Systems in Synthesis : An evaluation of catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride, a key step in synthesizing Lamotrigine, was conducted. This included the use of acetonitrile as a polar cosolvent, highlighting its importance in pharmaceutical synthesis, particularly for compounds structurally related to 3-Chlorobenzoylacetonitrile (Leitch et al., 2017).

3. Electrochemical Applications

  • Electrocatalytic Carboxylation : Research into the electrocatalytic carboxylation of chloroacetonitrile at a silver cathode, aiming to synthesize cyanoacetic acid, demonstrated significant advancements in the field of electrochemistry. This process exemplifies the innovative applications of chlorinated nitriles in chemical synthesis (Scialdone et al., 2008).

Safety And Hazards

3-Chlorobenzoylacetonitrile is classified as harmful and an irritant . It has hazard statements H302+H312+H332, indicating that it is toxic if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if swallowed, on skin, or inhaled .

properties

IUPAC Name

3-(3-chlorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDFNNHFARLIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176054
Record name 3-Chlorobenzoylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobenzoylacetonitrile

CAS RN

21667-62-9
Record name 3-Chlorobenzoylacetonitrile
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021667629
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Record name 21667-62-9
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Record name 3-Chlorobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Chlorobenzoyl)acetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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